molecular formula C8H12N2O3S B8447615 2-(Dimethylaminosulfamoyl)phenol

2-(Dimethylaminosulfamoyl)phenol

Cat. No.: B8447615
M. Wt: 216.26 g/mol
InChI Key: PZQQDZSCHFFHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylaminosulfamoyl)phenol is a phenolic derivative characterized by a sulfamoyl group substituted with a dimethylamino moiety at the ortho position of the phenol ring. The sulfamoyl group (-SO₂-NR₂) introduces strong electron-withdrawing and hydrogen-bonding capabilities, which influence the compound’s acidity, solubility, and reactivity.

Properties

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

2-hydroxy-N',N'-dimethylbenzenesulfonohydrazide

InChI

InChI=1S/C8H12N2O3S/c1-10(2)9-14(12,13)8-6-4-3-5-7(8)11/h3-6,9,11H,1-2H3

InChI Key

PZQQDZSCHFFHQN-UHFFFAOYSA-N

Canonical SMILES

CN(C)NS(=O)(=O)C1=CC=CC=C1O

Origin of Product

United States

Comparison with Similar Compounds

4-(Dimethylamino)phenol

  • Structure: A para-substituted phenol with a dimethylamino group (-N(CH₃)₂) instead of a sulfamoyl moiety.
  • Key Differences: Acidity: The sulfamoyl group in 2-(dimethylaminosulfamoyl)phenol enhances acidity (pKa ~6–8) compared to 4-(dimethylamino)phenol (pKa ~10–12) due to the electron-withdrawing nature of the -SO₂- group . Solubility: The sulfamoyl group improves water solubility, whereas 4-(dimethylamino)phenol is more lipophilic. Applications: 4-(Dimethylamino)phenol is used in dye synthesis and as a corrosion inhibitor, while sulfamoyl derivatives are often explored for medicinal applications (e.g., enzyme inhibition) .

(E)-2-{[2-(2-Hydroxyethylamino)ethyl-imino]methyl}phenol

  • Structure: A phenol with an imino-methyl-hydroxyethylamino side chain.
  • Key Differences: Hydrogen Bonding: Both compounds exhibit intramolecular hydrogen bonding, but this compound’s -SO₂-NH- group forms stronger, directional interactions compared to the imino and hydroxyl interactions in the (E)-configured compound . Crystallinity: The sulfamoyl derivative may form more rigid crystal lattices due to stronger hydrogen bonds, whereas the imino compound adopts layered hydrogen-bonded structures in the solid state .

2-({(3-Chlorophenyl)imino}methyl)-4-nitrophenol

  • Structure: A nitro- and imino-substituted phenol with a chloroaryl group.
  • Key Differences: Electronic Effects: The nitro group (-NO₂) in this compound is a stronger electron-withdrawing group than the sulfamoyl, leading to higher acidity (pKa ~4–5). Biological Activity: Nitrophenol derivatives are studied for antimicrobial and antipsychotic properties, whereas sulfamoyl phenols may target enzymes like carbonic anhydrase or proteases .

Phenol Esters (e.g., 4-Acetoxy-3-methoxybenzaldehyde)

  • Structure: Phenolic esters with acetyl or aryloxy groups.
  • Key Differences :
    • Reactivity : Esters undergo hydrolysis under acidic/basic conditions, while sulfamoyl groups are more stable but susceptible to nucleophilic attack at the sulfur atom.
    • Applications : Esters are used as flavoring agents (e.g., acetovanillin) or protecting groups, whereas sulfamoyl derivatives are tailored for drug design due to their bioisosteric properties .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Substituents Key Properties Applications
This compound C₈H₁₁N₂O₃S 215.25 g/mol -SO₂-N(CH₃)₂ (ortho) High acidity, water-soluble Pharmaceutical intermediates
4-(Dimethylamino)phenol C₈H₁₁NO 137.18 g/mol -N(CH₃)₂ (para) Lipophilic, moderate acidity Dyes, corrosion inhibitors
(E)-2-{[2-(2-Hydroxyethylamino)ethyl-imino]methyl}phenol C₁₂H₁₇N₃O₂ 235.28 g/mol -CH=N-CH₂CH₂NHCH₂CH₂OH (ortho) Layered H-bonding, conformational flexibility Crystal engineering
2-({(3-Chlorophenyl)imino}methyl)-4-nitrophenol C₁₃H₁₀ClN₂O₃ 292.68 g/mol -NO₂, -CH=N-C₆H₄Cl (ortho) Strong electron-withdrawing, high acidity Antimicrobial agents
4-Acetoxy-3-methoxybenzaldehyde C₁₀H₁₀O₄ 194.19 g/mol -OAc, -OCH₃ (para/meta) Hydrolytically labile, aromatic Flavoring agents, organic synthesis

Research Findings and Implications

  • Sulfamoyl vs. Amino Groups: The sulfamoyl group in this compound enhances bioactivity in enzyme inhibition compared to dimethylamino-substituted analogs, as seen in studies on related antipsychotic phenols .
  • Crystallographic Insights: Hydrogen-bonding patterns in sulfamoyl phenols resemble those in imino-phenol derivatives but with greater directionality, enabling predictable solid-state architectures .
  • Stability: Sulfamoyl derivatives exhibit superior hydrolytic stability compared to phenolic esters, making them suitable for prolonged biological activity .

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